molecular formula C26H22N4O3S B11486325 1-(2-methyl-5-nitrophenyl)-4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

1-(2-methyl-5-nitrophenyl)-4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11486325
M. Wt: 470.5 g/mol
InChI Key: OYGKPJKBNMURBF-UHFFFAOYSA-N
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Description

1-(2-methyl-5-nitrophenyl)-4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound is characterized by its unique structural features, which include a quinoline core, a pyrrole ring, and a thiophene moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methyl-5-nitrophenyl)-4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Attachment of the Thiophene Moiety: The thiophene ring can be attached through a Suzuki coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated thiophene.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-methyl-5-nitrophenyl)-4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce carbonyl groups to alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2-methyl-5-nitrophenyl)-4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory, antimicrobial, or anticancer agent.

    Materials Science: Its structural features can be exploited in the design of organic semiconductors, light-emitting diodes, and other advanced materials.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 1-(2-methyl-5-nitrophenyl)-4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile depends on its specific application:

    Molecular Targets: In medicinal chemistry, the compound may interact with specific enzymes, receptors, or proteins, modulating their activity and leading to therapeutic effects.

    Pathways Involved: The compound may influence various biological pathways, such as signal transduction, gene expression, or metabolic processes, depending on its target.

Comparison with Similar Compounds

    1-(2-methyl-5-nitrophenyl)-4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: can be compared with other quinoline derivatives, pyrrole-containing compounds, and thiophene-based molecules.

Uniqueness:

    Structural Features: The combination of a quinoline core, a pyrrole ring, and a thiophene moiety is unique, providing distinct chemical and biological properties.

    Reactivity: The compound’s reactivity profile, including its ability to undergo various chemical reactions, sets it apart from similar compounds.

Properties

Molecular Formula

C26H22N4O3S

Molecular Weight

470.5 g/mol

IUPAC Name

1-(2-methyl-5-nitrophenyl)-4-(5-methylthiophen-2-yl)-5-oxo-2-pyrrol-1-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C26H22N4O3S/c1-16-8-10-18(30(32)33)14-21(16)29-20-6-5-7-22(31)25(20)24(23-11-9-17(2)34-23)19(15-27)26(29)28-12-3-4-13-28/h3-4,8-14,24H,5-7H2,1-2H3

InChI Key

OYGKPJKBNMURBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C3=C(C(C(=C2N4C=CC=C4)C#N)C5=CC=C(S5)C)C(=O)CCC3

Origin of Product

United States

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